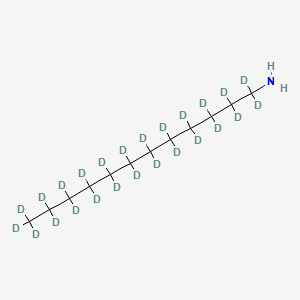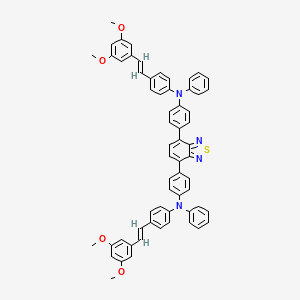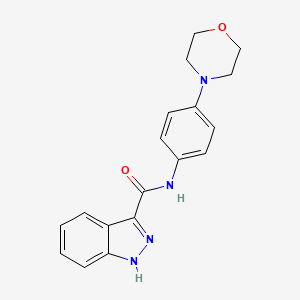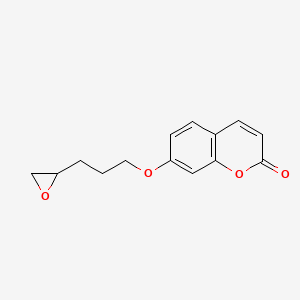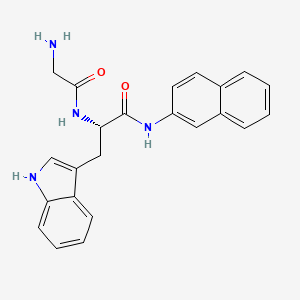![molecular formula C29H49Cl3N4 B12393584 3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride](/img/structure/B12393584.png)
3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride: is a complex organic compound that features a combination of amino, pyridinium, and dimethylazanium groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyridinium structure, followed by the introduction of the dibutylamino and amino groups. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures are essential to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyridinium groups.
Reduction: Reduction reactions may target the pyridinium ring, converting it to a dihydropyridine derivative.
Substitution: The amino and dimethylazanium groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: N-oxides, hydroxylated derivatives.
Reduction Products: Dihydropyridine derivatives.
Substitution Products: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it is employed as a probe to study cellular processes and interactions due to its ability to interact with various biomolecules.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Industry: In industrial applications, it is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The amino and pyridinium groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparación Con Compuestos Similares
3-aminopropyltriethoxysilane: Used in the preparation of molecularly imprinted polymers.
N-(3-aminopropyl)imidazole: Employed as a catalyst and in the modification of polymers.
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: Used as a crosslinking agent in bioconjugation.
Uniqueness: The unique combination of amino, pyridinium, and dimethylazanium groups in 3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride provides distinct chemical and biological properties that are not found in the similar compounds listed above. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C29H49Cl3N4 |
|---|---|
Peso molecular |
560.1 g/mol |
Nombre IUPAC |
3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride |
InChI |
InChI=1S/C29H48N4.3ClH/c1-5-7-21-32(22-8-6-2)29-15-13-27(14-16-29)11-12-28-17-23-31(24-18-28)20-10-26-33(3,4)25-9-19-30;;;/h11-18,23-24H,5-10,19-22,25-26,30H2,1-4H3;3*1H/q+2;;;/p-2 |
Clave InChI |
KTUIRYVXUXEABI-UHFFFAOYSA-L |
SMILES isomérico |
CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)CCC[N+](C)(C)CCCN.Cl.[Cl-].[Cl-] |
SMILES canónico |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC[N+](C)(C)CCCN.Cl.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


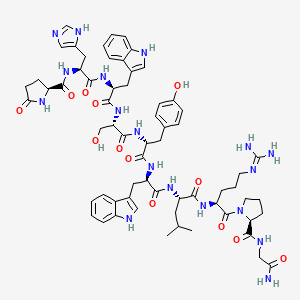
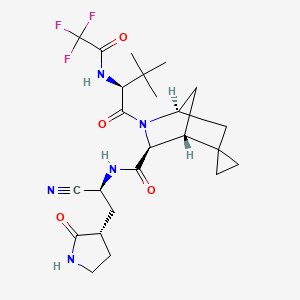

![[(2R)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12393521.png)
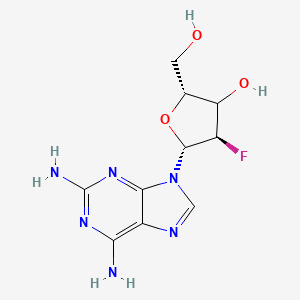
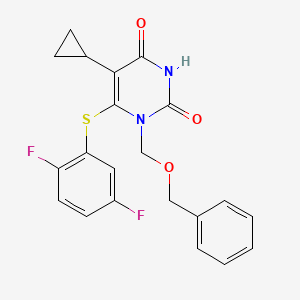

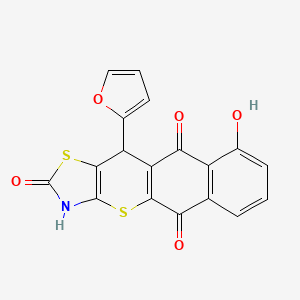
![N-[1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393551.png)
